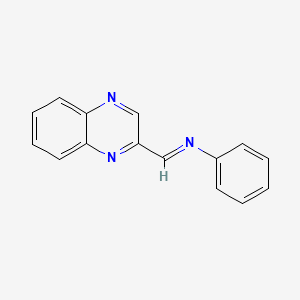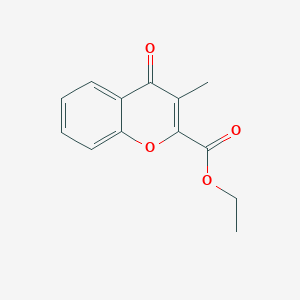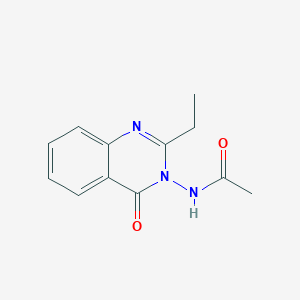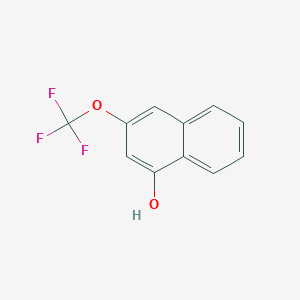
(E)-N-Phenyl-1-(quinoxalin-2-yl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Quinoxalin-2-ylmethylene)aniline: is an organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications The structure of N-(Quinoxalin-2-ylmethylene)aniline consists of a quinoxaline ring attached to an aniline moiety through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N-(Quinoxalin-2-ylmethylene)aniline involves the condensation of quinoxaline-2-carbaldehyde with aniline. This reaction typically occurs in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid under reflux conditions.
Iron-Catalyzed One-Pot Synthesis: Another method involves the iron-catalyzed one-pot synthesis where 2-nitroaniline reacts with vicinal diols.
Industrial Production Methods: Industrial production methods for N-(Quinoxalin-2-ylmethylene)aniline often focus on optimizing yield and purity. These methods may involve continuous flow reactors and the use of green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions:
Oxidation: N-(Quinoxalin-2-ylmethylene)aniline can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert N-(Quinoxalin-2-ylmethylene)aniline to its corresponding amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene bridge can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Amine derivatives.
Substitution: Functionalized quinoxaline derivatives.
科学的研究の応用
Chemistry: N-(Quinoxalin-2-ylmethylene)aniline is used as a building block in the synthesis of more complex quinoxaline derivatives
Biology and Medicine: The compound exhibits significant biological activity, making it a candidate for drug development. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its potential as a therapeutic agent against various diseases.
Industry: In the industrial sector, N-(Quinoxalin-2-ylmethylene)aniline is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of new materials with enhanced performance characteristics.
作用機序
The mechanism of action of N-(Quinoxalin-2-ylmethylene)aniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to interact with DNA and proteins also contributes to its anticancer properties by inducing apoptosis in cancer cells.
類似化合物との比較
Quinoxaline: The parent compound of N-(Quinoxalin-2-ylmethylene)aniline, known for its broad range of biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar structural features and pharmacological properties.
Cinnoline: A heterocyclic compound isomeric to quinoxaline, with applications in medicinal chemistry.
Uniqueness: N-(Quinoxalin-2-ylmethylene)aniline stands out due to its specific methylene bridge linking the quinoxaline and aniline moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
104182-63-0 |
|---|---|
分子式 |
C15H11N3 |
分子量 |
233.27 g/mol |
IUPAC名 |
N-phenyl-1-quinoxalin-2-ylmethanimine |
InChI |
InChI=1S/C15H11N3/c1-2-6-12(7-3-1)16-10-13-11-17-14-8-4-5-9-15(14)18-13/h1-11H |
InChIキー |
ZXCIFGADRJMIIY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,3'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B11875407.png)

![Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11875418.png)



![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11875449.png)






